Evidence 1: Dual-Sulfonyl Azetidine Architecture — Structural Differentiation from Mono-Sulfonylated Analogs
The target compound is the only commercially cataloged azetidine derivative simultaneously bearing a 4-fluorobenzenesulfonyl group at C3 and a pyridine-3-sulfonyl group at N1 within the PubChem Compound database (CID 71809267), as confirmed by SMILES: C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F [1]. In contrast, 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride (CAS 1820706-39-5) bears only the C3 sulfonyl group with a free NH at N1, and 1-[(4-fluorophenyl)sulfonyl]azetidine (CAS 871657-66-8) bears only the N1 sulfonyl group with an unsubstituted C3 position . The target compound's dual-sulfonyl arrangement provides two independent vectors for molecular recognition—the electron-deficient pyridine ring at N1 and the 4-fluorophenyl ring at C3—which cannot be replicated by any single-sulfonyl analog.
| Evidence Dimension | Number of sulfonyl substituents and substitution sites on the azetidine core |
|---|---|
| Target Compound Data | Two sulfonyl groups: 4-fluorobenzenesulfonyl at C3 + pyridine-3-sulfonyl at N1 (SMILES: C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F) |
| Comparator Or Baseline | Comparator A: 3-[(4-fluorophenyl)sulfonyl]azetidine HCl — one sulfonyl at C3, free NH at N1 (MW 251.71); Comparator B: 1-[(4-fluorophenyl)sulfonyl]azetidine — one sulfonyl at N1, unsubstituted C3 (MW 215.25) |
| Quantified Difference | Target: 2 independent sulfonyl vectors; Comparator A: 1 vector (C3 only); Comparator B: 1 vector (N1 only); molecular weight increase of +141.15 g/mol vs. Comparator B |
| Conditions | Structural comparison based on PubChem-deposited SMILES and molecular formula records [1] |
Why This Matters
For fragment-based drug discovery or parallel library synthesis, the presence of two chemically distinct sulfonyl attachment points enables divergent derivatization strategies not possible with mono-sulfonylated azetidine building blocks.
- [1] PubChem. (2026). Compound Summary: 3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine, CID 71809267. National Center for Biotechnology Information. View Source
